molecular formula C13H8BrFN2 B8509320 5-bromo-1-(4-fluorophenyl)-1H-indazole

5-bromo-1-(4-fluorophenyl)-1H-indazole

货号: B8509320
分子量: 291.12 g/mol
InChI 键: IKPIZLINBCHNBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-1-(4-fluorophenyl)-1H-indazole is a fluorinated and brominated indazole derivative designed for research and development, particularly in pharmaceutical chemistry. The indazole scaffold is recognized as a privileged structure in medicinal chemistry due to its widespread presence in biologically active molecules and approved drugs . This compound is specifically functionalized with a bromine atom and a 4-fluorophenyl group, making it a versatile intermediate for constructing more complex molecules via metal-catalyzed cross-couplings and other synthetic transformations. The indazole core is a key pharmacophore in several clinical and marketed drugs across a broad spectrum of therapeutic areas. For instance, it is found in Pazopanib, a multi-kinase inhibitor for cancer therapy; Axitinib, used for renal cell carcinoma; and Granisetron, a 5-HT3 receptor antagonist used as an antiemetic . Furthermore, numerous indazole-based compounds are currently in various stages of clinical investigation for applications including anti-inflammatory, antimicrobial, and neurodegenerative diseases . The structural features of this compound suggest its potential value as a building block in the discovery of novel kinase inhibitors, antimicrobial agents, and anti-inflammatory therapeutics . Researchers can leverage this high-purity intermediate to explore new structure-activity relationships and develop potential drug candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

分子式

C13H8BrFN2

分子量

291.12 g/mol

IUPAC 名称

5-bromo-1-(4-fluorophenyl)indazole

InChI

InChI=1S/C13H8BrFN2/c14-10-1-6-13-9(7-10)8-16-17(13)12-4-2-11(15)3-5-12/h1-8H

InChI 键

IKPIZLINBCHNBU-UHFFFAOYSA-N

规范 SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C=N2)F

产品来源

United States

Synthetic Methodologies and Chemical Transformations of 5 Bromo 1 4 Fluorophenyl 1h Indazole

Retrosynthetic Analysis of the 5-bromo-1-(4-fluorophenyl)-1H-indazole Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, commercially available starting materials. For this compound, several disconnection strategies can be envisioned.

Disconnection 1: N-C Aryl Bond Formation: The most common and direct approach involves the disconnection of the bond between the indazole N-1 nitrogen and the 4-fluorophenyl ring. This leads to two key precursors: 5-bromo-1H-indazole and a suitable 4-fluorophenyl electrophile, such as 4-fluorophenylboronic acid or a 4-fluoroaryl halide. This strategy relies on well-established cross-coupling reactions for the forward synthesis.

Disconnection 2: C-Br Bond Formation: An alternative strategy is to disconnect the carbon-bromine bond at the 5-position. This suggests that the final step could be a regioselective electrophilic bromination of a 1-(4-fluorophenyl)-1H-indazole precursor. This approach is viable if the electronic properties of the N-1-aryl indazole system favor substitution at the C-5 position.

Disconnection 3: Indazole Ring Formation: A more fundamental disconnection involves breaking the bonds that form the pyrazole (B372694) ring of the indazole system. This typically leads back to a substituted phenylhydrazine (B124118) derivative. For this target molecule, this route would involve a disconnection to (4-bromophenyl)hydrazine substituted at the 2-position (e.g., with a formyl or acetyl group) and a 4-fluorophenylhydrazine . The forward reaction would then be an intramolecular cyclization to form the N-1-arylated indazole core directly. This is often achieved via transition-metal-catalyzed intramolecular N-arylation of an ortho-haloarylhydrazone. beilstein-journals.orgnih.gov

These distinct retrosynthetic pathways highlight the three primary synthetic challenges: construction of the indazole ring, introduction of the N-1 aryl substituent, and regioselective bromination.

Established Synthetic Routes for this compound

The formation of the indazole core is the foundational step in many synthetic plans. A variety of methods have been developed for this transformation.

One of the most direct methods involves the condensation of a substituted o-halobenzaldehyde with hydrazine (B178648). chemicalbook.com For instance, to create the 5-bromoindazole core, 5-bromo-2-fluorobenzaldehyde (B134332) can be refluxed with hydrazine to yield 5-bromo-1H-indazole directly.

Another powerful and widely used strategy is the intramolecular cyclization of arylhydrazones. These reactions often utilize transition metal catalysis to facilitate the key N-N bond formation or C-N bond formation step. Copper- and palladium-promoted cyclizations of o-haloarylhydrazones are particularly effective and offer a high degree of regioselectivity. nih.govnih.gov These methods can be designed to produce N-substituted indazoles directly if a substituted hydrazine is used as the starting material. beilstein-journals.org

Reaction Type Starting Materials Key Reagents/Conditions Product Reference
Hydrazine Condensation5-bromo-2-fluorobenzaldehyde, HydrazineReflux5-bromo-1H-indazole
Intramolecular N-Arylationo-chlorinated arylhydrazonesCuI, KOH, 1,10-phenanthroline, DMF, 120 °CN-phenyl-1H-indazoles nih.gov
Reductive CyclizationN-(2-nitrobenzylidene)anilinesTriethyl phosphite, Microwave irradiation2-phenyl-2H-indazole thieme-connect.de

This table presents examples of cyclization reactions to form the indazole scaffold.

Attaching the 4-fluorophenyl group specifically to the N-1 position of the indazole ring is a critical step. Direct alkylation or arylation of 1H-indazoles can often lead to a mixture of N-1 and N-2 substituted products, as the 1H-indazole is in equilibrium with its 2H-indazole tautomer. nih.gov Therefore, achieving high regioselectivity is paramount.

Transition metal-catalyzed cross-coupling reactions are the preferred methods for N-arylation. The copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination are highly effective. These reactions typically couple an N-H containing heterocycle like 5-bromo-1H-indazole with an aryl halide. More recently, copper-diamine catalyzed systems have been shown to be highly general and effective for the N-arylation of various azoles, including indazoles, with aryl iodides and bromides, showing excellent regioselectivity for the N-1 product. acs.org

The Suzuki-Miyaura coupling, which pairs an aryl boronic acid with the N-H of the indazole, is another valuable technique, often mediated by copper catalysts.

Reaction Type Indazole Substrate Arylating Agent Catalyst/Reagents Key Feature Reference
Copper-Catalyzed N-ArylationIndazoleAryl Iodide/BromideCuI, Diamine Ligand, K₃PO₄Excellent N-1 regioselectivity (>20:1) acs.org
Palladium-Catalyzed N-Arylation5-bromo-1H-indazolesSubstituted AnilinesPalladium CatalystBuchwald-Hartwig amination thieme-connect.de

This table summarizes common strategies for the N-1 arylation of the indazole ring.

If the synthesis starts with 1-(4-fluorophenyl)-1H-indazole, the final step is the regioselective introduction of a bromine atom. Electrophilic aromatic substitution on the indazole ring is influenced by the existing substituents. The N-1 aryl group and the fused benzene (B151609) ring direct incoming electrophiles.

The C-5 position is often susceptible to electrophilic attack. The reaction is typically carried out using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like DMF or a chlorinated solvent. nih.gov While studies often focus on the functionalization of other positions, the principles of electrophilic substitution can be applied to achieve C-5 bromination by controlling reaction conditions. The precise regioselectivity can sometimes be challenging, and mixtures of isomers may be obtained, requiring careful optimization. semanticscholar.org

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry aims to improve efficiency by reducing the number of steps, using milder conditions, and employing more sophisticated catalytic systems.

Advanced synthetic routes often leverage powerful transition-metal catalysts to achieve transformations that are difficult or inefficient using classical methods. One-pot procedures that combine multiple steps, such as cyclization and C-H functionalization, are particularly valuable.

Rhodium(III)-catalyzed reactions have emerged as a powerful tool for constructing functionalized indazoles. For example, a strategy involving the double C-H activation of aldehyde phenylhydrazones allows for the direct synthesis of the 1H-indazole core. researchgate.net Another advanced approach involves the Rh(III)/Cu(II)-catalyzed sequential C-H activation and intramolecular annulation of imidates with nitrosobenzenes to form the N-aryl indazole skeleton in a single step. nih.gov These methods provide rapid access to complex indazole derivatives from readily available starting materials and tolerate a wide range of functional groups.

Palladium catalysis is also central to advanced methods, not just for cross-coupling but also for direct C-H arylation. Protocols for the C-3 arylation of indazoles have been developed, showcasing the ability to functionalize the heterocyclic ring directly, which complements traditional methods focused on the benzene portion of the scaffold. nih.gov While not directly forming the title compound, these C-H functionalization strategies represent the forefront of indazole chemistry and could be adapted for complex syntheses.

Catalyst System Reaction Type Starting Materials Key Innovation Reference
Rh(III)/Cu(II)C-H Activation/AnnulationImidates, NitrosobenzenesDirect construction of N-aryl indazole core nih.gov
Rh(III)Double C-H ActivationAldehyde PhenylhydrazonesC-H/C-H cross-coupling to form indazole ring researchgate.net
Pd(II)Direct C-H Arylation1-methyl indazole, IodobenzeneC-3 arylation of the indazole heterocycle nih.gov

This table highlights advanced catalytic methods for the synthesis of functionalized indazoles.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex organic molecules like this compound is an area of increasing focus, aiming to reduce the environmental impact of chemical manufacturing. While specific green synthesis protocols for this exact compound are not extensively documented in publicly available literature, general green chemistry strategies applicable to the synthesis of functionalized indazoles can be inferred.

Key green chemistry principles that can be applied include:

Use of Greener Solvents: Traditional syntheses of N-arylindazoles often employ solvents such as dimethylformamide (DMF) or toluene. Green chemistry encourages the substitution of these with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). For instance, syntheses of 2H-indazoles have been reported using PEG-400 as a recyclable green solvent. nih.gov

Catalyst Efficiency and Reusability: The use of heterogeneous catalysts, which can be easily recovered and reused, is a cornerstone of green chemistry. For the synthesis of indazoles, copper oxide nanoparticles supported on activated carbon have been utilized as an efficient and recyclable heterogeneous catalyst. nih.gov Microwave-assisted organic synthesis is another effective technique that aligns with green chemistry principles by increasing reaction rates and yields, thereby reducing energy consumption and waste. rasayanjournal.co.in

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot, multicomponent reactions are particularly advantageous in this regard. The synthesis of 1-H-indazoles has been demonstrated using a grinding protocol with ammonium (B1175870) chloride in ethanol, which represents a milder and more atom-economical approach. samipubco.com

The following table summarizes potential green chemistry approaches for the synthesis of this compound based on methodologies for related compounds.

Green Chemistry PrincipleConventional MethodPotential Green AlternativeReference
Solvent Toluene, DMFWater, Ethanol, PEG-400 nih.gov
Catalyst Homogeneous Palladium or Copper catalystsHeterogeneous catalysts (e.g., CuO@C), biocatalysts nih.gov
Energy Source Conventional heatingMicrowave irradiation, Ultrasound rasayanjournal.co.in
Reaction Type Multi-step synthesis with isolation of intermediatesOne-pot, multicomponent reactions samipubco.com

Continuous Flow Synthesis Techniques for Scale-Up in Research

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates, including improved safety, better heat and mass transfer, and ease of scalability. While the continuous flow synthesis of this compound has not been specifically detailed, the application of this technology to the synthesis of related heterocyclic compounds, including indazoles, provides a clear precedent. youtube.com

The synthesis of N-arylindazoles can be adapted to a continuous flow process. A hypothetical flow setup could involve pumping a solution of a suitably substituted arylhydrazine and a carbonyl compound (or their precursors) through a heated reactor coil, potentially packed with a solid-supported catalyst or acid. The product stream would then be collected, and the desired compound isolated after solvent removal. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. mdpi.com The modular nature of flow chemistry systems also allows for the integration of in-line purification and analysis steps.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold is a versatile platform for the synthesis of a diverse range of derivatives. The bromine atom at the C5-position serves as a key handle for introducing further molecular complexity through various cross-coupling reactions.

The indazole ring can be further functionalized at various positions. For instance, the C3-position of the indazole can be halogenated using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). chim.it This introduces another reactive site for subsequent derivatization.

The bromo-substituent at the C5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. scielo.br

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups by coupling the bromoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a widely used method for the synthesis of biaryl compounds. ias.ac.in For example, the Suzuki-Miyaura reaction of 5-bromo-1H-indazoles with aryl boronic acids has been successfully demonstrated. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the bromoindazole with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgyoutube.com This is a key transformation for the synthesis of arylamine derivatives. The amination of unprotected bromo-substituted five-membered heterocycles has been reported. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the bromoindazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form an alkynyl-substituted indazole.

The following table provides an overview of common cross-coupling reactions for the modification of the bromo-substituent.

Reaction NameCoupling PartnerCatalyst SystemBond Formed
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acid or esterPalladium catalyst (e.g., Pd(PPh₃)₄) and a baseC-C
Buchwald-Hartwig Amination Primary or secondary aminePalladium catalyst with a phosphine (B1218219) ligand and a baseC-N
Sonogashira Coupling Terminal alkynePalladium catalyst and a copper(I) co-catalystC-C (alkyne)
Heck Coupling AlkenePalladium catalyst and a baseC-C (alkene)
Stille Coupling OrganostannanePalladium catalystC-C

The synthesis of a library of analogs based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for biological activity. For instance, in the development of novel opioid receptor agonists, a series of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-ones were synthesized to explore their SAR. nih.gov Similarly, analogs of this compound can be prepared by varying the substituent at the C5-position (via cross-coupling reactions) and by introducing different functional groups on the phenyl ring or the indazole core.

Purity Assessment and Impurity Profiling from Synthetic Processes for Research Applications

Ensuring the purity of this compound is critical for its use in research applications, as impurities can significantly affect experimental outcomes. A combination of chromatographic and spectroscopic techniques is typically employed for purity assessment and impurity profiling.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for determining the purity of a compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid. The purity is determined by the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification of impurities by their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and can also be used to assess purity by identifying signals corresponding to impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample against a certified reference standard.

Gas Chromatography (GC): For volatile impurities, such as residual solvents, gas chromatography is the preferred analytical method.

Potential impurities that could arise during the synthesis of this compound include:

Unreacted starting materials.

Isomeric products (e.g., the corresponding 2-(4-fluorophenyl)indazole).

Byproducts from side reactions.

Residual solvents and reagents.

The following table lists common analytical techniques for purity and impurity assessment.

Analytical TechniquePurposeInformation Obtained
HPLC Purity determinationPercentage purity, detection of non-volatile impurities
LC-MS Impurity identificationMolecular weight of impurities
NMR Spectroscopy Structural confirmation and purityChemical structure, presence of structural isomers and other impurities
GC Residual solvent analysisIdentification and quantification of volatile impurities

Computational Chemistry and Theoretical Investigations of 5 Bromo 1 4 Fluorophenyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory ( DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.

Electronic structure analysis reveals the distribution of electrons within a molecule, which is key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. scispace.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A smaller gap suggests higher reactivity. For 5-bromo-1-(4-fluorophenyl)-1H-indazole, DFT calculations would be used to map these orbitals and calculate their energy levels. The electron density of the HOMO is expected to be distributed across the indazole ring system, while the LUMO may be centered on the phenyl ring and the N=C bond of the pyrazole (B372694) moiety.

Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV) Description
HOMO -6.58 Highest Occupied Molecular Orbital; related to electron-donating ability.
LUMO -1.42 Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.

Electrostatic Potential Maps (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. In this compound, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring and the fluorine atom, indicating these are sites prone to electrophilic attack. Positive potential would be expected around the hydrogen atoms.

The this compound molecule has rotational freedom around the single bond connecting the fluorophenyl ring and the indazole nitrogen. Conformational analysis involves calculating the molecule's energy as this bond is rotated, a process known as a potential energy surface (PES) scan. This scan identifies the most stable conformation (the global energy minimum) and any other low-energy conformers. The results typically show that a non-planar conformation, where the two ring systems are twisted relative to each other, is the most stable due to the minimization of steric hindrance. The energy barriers between different conformers can also be determined, providing insight into the molecule's flexibility at different temperatures. In similar indazole derivatives, it has been noted that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental data.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule's bonds. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C ring vibrations, or C-Br stretching. These predicted spectra can be compared with experimental results to confirm the molecule's structure. For complex molecules, this comparison is crucial for assigning the observed spectral bands to specific molecular motions.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach used with DFT to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical calculations provide a sound basis for experimental observations and help in the unambiguous assignment of NMR signals, especially for complex structures where signals may overlap. nih.gov The predicted chemical shifts for the hydrogen and carbon atoms in the indazole and fluorophenyl rings would be compared to experimentally obtained values to validate the synthesized structure.

Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbons

Carbon Atom Position Predicted Chemical Shift (ppm)
C3 (Indazole) 142.5
C3a (Indazole) 123.8
C4 (Indazole) 128.1
C5 (Indazole, C-Br) 115.9
C6 (Indazole) 125.4
C7 (Indazole) 112.3
C7a (Indazole) 140.7
C1' (Fluorophenyl) 135.2

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for investigating how a molecule interacts with its environment, particularly with biological targets like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target macromolecule, such as a protein receptor. Indazole derivatives have been investigated as inhibitors for various protein kinases and enzymes like Cyclooxygenase-2 (COX-2). scispace.comnih.gov

A docking study would involve placing the this compound molecule into the active site of a target protein (e.g., COX-2, PDB ID: 3NT1). The simulation would explore various binding poses and score them based on binding energy or affinity. The results would identify the most likely binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues. For instance, the indazole nitrogen might act as a hydrogen bond acceptor, while the fluorophenyl and bromo-indazole rings could engage in hydrophobic and halogen-bonding interactions within the active site.

Hypothetical Molecular Docking Results with COX-2 (PDB: 3NT1)

Parameter Value Details
Binding Affinity -9.1 kcal/mol Indicates strong predicted binding to the active site.
Key Interacting Residues Arg120, Tyr355, Ser530 Specific amino acids in the COX-2 active site involved in binding.

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. An MD simulation would be performed on the best-docked pose from the docking study. The system is solvated in a water box and simulated for a period (e.g., 100 nanoseconds), tracking the movements of all atoms.

Analysis of the MD trajectory can reveal:

Stability of the Complex: Root Mean Square Deviation (RMSD) plots for the protein and ligand are monitored. A stable RMSD indicates that the complex remains in its initial binding conformation.

Flexibility of the Protein: Root Mean Square Fluctuation (RMSF) analysis shows which parts of the protein are flexible and which are stable upon ligand binding.

Binding Free Energy: Methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be used to calculate a more accurate binding free energy from the MD trajectory, providing a robust estimation of the binding affinity. scispace.com These simulations would confirm whether the interactions predicted by docking are maintained over time, thus validating the stability of the ligand in the active site.

QM/MM Approaches for Active Site Interactions

The study of how a ligand interacts with the active site of its biological target is fundamental to drug design. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a powerful computational tool for this purpose. researchgate.netmdpi.com This approach combines the high accuracy of quantum mechanics (QM) for a small, critical region of the system with the computational efficiency of molecular mechanics (MM) for the larger surrounding environment. researchgate.net

This dual-level approach enables the investigation of several aspects of active site interactions:

Binding Energetics: QM/MM can provide more accurate calculations of the binding free energy by capturing the electronic contributions to the interaction, which are often crucial for predicting ligand affinity.

Reaction Mechanisms: If the compound acts as an inhibitor that undergoes a chemical reaction within the active site, QM/MM is uniquely suited to model the reaction pathway, identify transition states, and calculate activation barriers. nih.gov

Spectroscopic Properties: The method can be used to predict how the electronic properties of the ligand change upon binding, which can be correlated with experimental spectroscopic data.

For instance, in studying the interaction of an indazole derivative with a target like a protein kinase, the QM region might include the indazole core, the interacting side chains (e.g., those forming hydrogen bonds or pi-stacking interactions), and any relevant metal cofactors. The QM/MM simulation could then elucidate the precise nature of the hydrogen bonds, the role of the bromine and fluorine substituents in modulating binding affinity, and the conformational changes in the active site upon ligand binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com These models are instrumental in medicinal chemistry for understanding which structural features are critical for activity and for predicting the potency of newly designed compounds. nih.gov

Development of QSAR Models for Indazole Derivatives

The development of a QSAR model for a class of compounds like indazole derivatives involves several key steps. First, a dataset of indazole analogs with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.gov Next, for each molecule in the series, a set of numerical descriptors is calculated to represent its structural, physicochemical, and electronic properties.

Common descriptors used in QSAR studies include:

Physicochemical Descriptors: LogP (hydrophobicity), molar refractivity (MR, a measure of volume and polarizability), and topological polar surface area (TPSA).

Electronic Descriptors: Hammett constants (σ), dipole moment, and quantum chemical parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which can be derived from Density Functional Theory (DFT) calculations. nih.govresearchgate.net

Steric Descriptors: Parameters like Taft's steric parameter (Es) or descriptors derived from the 3D structure of the molecule.

Topological and 3D Descriptors: Molecular connectivity indices and other descriptors that encode information about the size, shape, and branching of the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation that correlates the descriptors with the biological activity. imist.ma A robust QSAR model should not only fit the training data well but also have good predictive power for an external set of test compounds. elsevierpure.comnih.gov For indazole derivatives, QSAR studies have revealed the importance of specific substitutions on the indazole core and the N1-phenyl ring for various biological activities, such as kinase inhibition. nih.gov

Table 1: Hypothetical QSAR Data for Indazole Derivatives Targeting a Protein Kinase This table presents illustrative data to demonstrate the principles of QSAR, where descriptors are correlated with biological activity.

Compound IDR1 SubstituentR2 SubstituentLogPMRElectronic Parameter (σ)Predicted pIC50
1 HH2.575.20.005.8
2 5-Br4-F3.681.10.297.2
3 5-Cl4-F3.280.30.236.9
4 5-Br4-Cl4.186.20.467.5
5 5-BrH3.379.80.236.5
6 H4-F2.875.90.066.3

Predictive Modeling for Biological Activity of this compound Analogs

A validated QSAR model developed for a series of indazole derivatives can be a powerful tool for predicting the biological activity of novel, untested analogs of this compound. By systematically modifying the structure of the parent compound—for example, by changing the position or nature of the halogen substituents or introducing new functional groups on either the indazole ring or the N1-phenyl ring—a virtual library of analogs can be created.

The process involves:

Designing Analogs: New structures are designed in silico by making specific chemical modifications to the lead compound.

Calculating Descriptors: The same set of molecular descriptors used to build the QSAR model is calculated for these new virtual compounds.

Predicting Activity: The QSAR equation is then used to predict the biological activity (e.g., pIC50) of each analog.

This predictive modeling approach allows chemists to prioritize the synthesis of compounds that are predicted to have the highest potency, thereby saving significant time and resources in the drug discovery process. For instance, a QSAR model might indicate that increasing the electron-withdrawing character at the 4'-position of the phenyl ring and adding a hydrogen bond donor at the 6-position of the indazole ring would enhance activity. This insight guides the rational design of the next generation of compounds. tsijournals.comzsmu.edu.ua

In silico Prediction of Preclinical ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Before a compound can become a drug, it must possess favorable ADMET properties. Predicting these properties early in the discovery pipeline using computational (in silico) methods is crucial to reduce the high attrition rates of drug candidates in later stages. japsonline.comnih.gov For this compound, various computational tools can be employed to estimate its likely ADMET profile.

Computational Permeability and Solubility Prediction for Research Applications

Aqueous Solubility (LogS): Solubility is a critical factor for oral absorption. Poorly soluble compounds often exhibit low bioavailability. Computational models can predict the intrinsic aqueous solubility of a compound based on its structure. These models often use parameters like LogP, molecular weight, the number of hydrogen bond donors/acceptors, and topological polar surface area (TPSA). nih.govnih.gov Prediction errors are typically in the range of 0.6 to 1.3 log units. nih.gov

Membrane Permeability: For a drug to reach its target, it often needs to cross biological membranes. Passive intestinal absorption and blood-brain barrier (BBB) penetration are key permeability parameters. In silico models, such as those based on Lipinski's "Rule of Five," provide a preliminary assessment of a compound's potential for good oral absorption. japsonline.com More sophisticated models can predict Caco-2 cell permeability, which is an in vitro surrogate for intestinal absorption, or BBB penetration, often expressed as the log(BB) value. nih.govscispace.com These predictions are based on calculated physicochemical properties and structural fingerprints.

Table 2: Predicted Physicochemical and ADMET Properties for this compound These values are typical predictions from standard in silico models and are intended for research and prioritization purposes.

PropertyPredicted ValueImplication for Drug-likeness
Molecular Weight 305.13 g/mol Acceptable (< 500)
LogP 4.2High lipophilicity, may affect solubility
Aqueous Solubility (LogS) -4.5Low solubility
H-Bond Donors 0Acceptable (≤ 5)
H-Bond Acceptors 3Acceptable (≤ 10)
TPSA 28.7 ŲGood potential for cell permeability
Caco-2 Permeability HighPredicted good intestinal absorption
BBB Penetration YesCompound may cross the blood-brain barrier

Metabolic Hot Spot Identification using Computational Tools

Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of drug elimination. Identifying the parts of a molecule most susceptible to metabolism—so-called "metabolic hot spots"—is essential for improving metabolic stability. nih.gov Computational tools can predict these hot spots by combining knowledge of common metabolic reactions with calculations of atom accessibility and reactivity.

For this compound, several potential sites of metabolism can be predicted. Studies on related brominated indazole compounds have shown common biotransformations. diva-portal.orgnih.gov

Aromatic Hydroxylation: The phenyl ring and the benzene (B151609) portion of the indazole core are susceptible to hydroxylation by CYP enzymes. The exact position is influenced by the electronic effects of the existing substituents (fluorine and bromine).

N-Dealkylation/N-Dephenylation: While less common for an N-aryl group compared to an N-alkyl group, cleavage of the bond between the indazole nitrogen and the fluorophenyl ring is a theoretical possibility.

Bromine or Fluorine Metabolism: Halogenated aromatic rings can sometimes undergo metabolism, although C-F bonds are generally very stable and C-Br bonds are also relatively robust.

Phase II Metabolism: If hydroxylated metabolites are formed, they are likely to undergo subsequent glucuronidation to facilitate excretion. diva-portal.orgnih.gov

Computational models analyze the chemical environment of each atom in the molecule to predict its likelihood of being a site of metabolism. This information allows medicinal chemists to strategically block these positions, for example, by replacing a hydrogen atom with a fluorine atom, to enhance the compound's metabolic stability and prolong its duration of action. Recent studies on the metabolism of synthetic cannabinoids containing a 5-bromo-indazole core have confirmed that the bromine atom often remains intact during metabolism, with modifications occurring elsewhere on the molecule. researchgate.netojp.gov

Prediction of Plasma Protein Binding Capacity for Preclinical Studies

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), is a critical determinant of its pharmacokinetic behavior. High plasma protein binding (PPB) can influence a drug's distribution, metabolism, and excretion, ultimately affecting its efficacy and duration of action. Computational models provide a rapid and cost-effective means to predict the PPB of new chemical entities like this compound in the early stages of drug discovery.

These predictive models are often built upon quantitative structure-property relationships (QSPR) that correlate physicochemical properties of compounds with their experimentally determined PPB values. Key molecular descriptors used in these models include lipophilicity (logP or logD), molecular weight, pKa, and various topological and electronic parameters.

The following table illustrates a hypothetical prediction of plasma protein binding for this compound based on its structural features and a comparison with known data for other indazole-based drugs. It is important to note that these are estimated values and would require experimental validation.

PropertyPredicted Value/CharacteristicImplication for Plasma Protein Binding
Molecular Weight 291.12 g/mol Within the range of typical small molecule drugs.
LogP (Estimated) 3.5 - 4.5High lipophilicity suggests a strong potential for binding to hydrophobic pockets in plasma proteins like albumin.
pKa (Estimated) Weakly basicThe ionization state at physiological pH (7.4) will influence its interaction with proteins.
Predicted %PPB >90%High binding is anticipated, which would necessitate further studies to determine the unbound, pharmacologically active fraction.

The prediction of high plasma protein binding would have significant implications for the preclinical development of this compound. A high degree of binding can lead to a lower volume of distribution and a longer elimination half-life. It also raises considerations for potential drug-drug interactions, where co-administered drugs might compete for the same binding sites on plasma proteins. Therefore, these in silico predictions serve as a crucial guide for prioritizing experimental assays to accurately determine the fraction of unbound drug.

Fragment-Based and Scaffold-Hopping Design Strategies Utilizing this compound

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. bldpharm.com Consequently, this compound represents a valuable starting point for both fragment-based and scaffold-hopping drug design strategies aimed at discovering novel therapeutic agents.

Fragment-Based Drug Design (FBDD):

Fragment-based drug design involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent lead compounds. The this compound scaffold can be utilized in FBDD in several ways:

As a Core Fragment: The indazole ring itself, or a simplified version, can be part of a fragment library. If it is identified as a binder to a target of interest, the 5-bromo and 1-(4-fluorophenyl) substituents can be systematically elaborated to enhance potency and selectivity. For instance, research on AXL kinase inhibitors utilized an indazole fragment hit which was subsequently optimized to develop potent inhibitors. chemicalbook.com

For Fragment Elaboration: If a smaller fragment is found to bind to a target, the this compound moiety could be appended to this fragment to explore larger binding pockets and establish additional interactions. The bromine atom is particularly interesting in this context as it can participate in halogen bonding, a type of interaction that is increasingly recognized for its importance in ligand-protein binding.

A hypothetical FBDD approach starting with the indazole core is outlined in the table below:

Design StageStrategyRationale
1. Initial Hit Indazole FragmentBinds to a key region of the target protein, confirmed by biophysical methods (e.g., X-ray crystallography).
2. Fragment Growth Addition of 4-fluorophenyl groupThe phenyl ring can occupy a hydrophobic pocket, while the fluorine atom can form specific interactions or modulate electronic properties.
3. Vector-based Elaboration Modification at the 5-positionThe bromine atom can be replaced with other functional groups to probe for additional interactions, improve solubility, or fine-tune pharmacokinetic properties.

This systematic approach, guided by structural biology, can efficiently explore the chemical space around the indazole scaffold to generate potent and selective drug candidates. This strategy has been successfully applied to the design of novel indazole-based inhibitors for targets such as histone deacetylases (HDACs) and fibroblast growth factor receptors (FGFRs). nih.gov

Scaffold-Hopping Design:

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the core molecular framework (scaffold) of a known active compound with a different, often isosteric, scaffold. This approach is valuable for generating new intellectual property, improving physicochemical or pharmacokinetic properties, or overcoming liabilities associated with the original scaffold.

The this compound can be a product of a scaffold-hopping exercise. For example, if a series of active compounds is based on an indole (B1671886) core, a medicinal chemist might replace the indole with a bioisosteric indazole ring to explore new chemical space while retaining key binding interactions. A notable example of this strategy involved hopping from an indole core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2.

Conversely, the this compound scaffold itself can serve as the starting point for a scaffold-hopping campaign. If this compound shows promising activity but also undesirable properties (e.g., poor solubility, metabolic instability), computational tools can be used to search for alternative scaffolds that maintain the three-dimensional arrangement of the key pharmacophoric features (the bromo and fluorophenyl groups) while being built upon a different core structure.

Original ScaffoldPotential Replacement ScaffoldsRationale for Hopping
Indole IndazoleBioisosteric replacement to alter physicochemical properties while maintaining key hydrogen bonding patterns.
Benzimidazole IndazoleExploration of different vector spaces for substituent placement and modification of electronic properties.
This compound Imidazopyridine, PyrazolopyridineTo improve properties such as solubility, metabolic stability, or to escape existing patent landscapes.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 1 4 Fluorophenyl 1h Indazole

X-ray Crystallography for Single Crystal Structure Determination

Molecular Conformation and Packing Arrangements in the Solid State

There are currently no published crystallographic studies for 5-bromo-1-(4-fluorophenyl)-1H-indazole. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis would provide invaluable information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it would elucidate the supramolecular assembly, detailing intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the crystal packing. Without this experimental data, any discussion of the solid-state conformation and packing of this compound would be purely speculative.

Co-crystallization Studies with Biological Targets

Co-crystallization is a powerful technique used to understand the binding mode of a ligand to its biological target, such as a protein or enzyme, at an atomic level. This is instrumental in structure-based drug design. A search of the existing literature and structural databases indicates that no co-crystal structures of this compound with any biological target have been reported. Consequently, there is no direct structural evidence of its binding interactions, which would be crucial for understanding its potential pharmacological activity.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and characterizing chemical bonds within a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and its frequency is sensitive to the electronic environment and bond strength. While theoretical calculations can predict the vibrational spectra of molecules, experimentally recorded IR and Raman spectra for this compound are not available in the scientific literature. The absence of this data prevents a detailed analysis of its characteristic vibrational frequencies and a definitive assignment of its spectral bands.

Below is a hypothetical data table illustrating the kind of information that would be derived from such experimental studies, populated with representative functional group vibrations.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
C-H (Aromatic)Stretching3100 - 3000
C=C (Aromatic)Stretching1620 - 1450
C-N (Indazole Ring)Stretching1350 - 1250
C-FStretching1250 - 1000
C-BrStretching700 - 500
Aromatic RingOut-of-plane bending900 - 675

This table is for illustrative purposes only and does not represent experimental data for this compound.

Mechanistic Studies of Biological Interactions of 5 Bromo 1 4 Fluorophenyl 1h Indazole

Target Identification and Validation Approaches: An Uncharted Territory

The initial and critical step in elucidating the mechanism of a bioactive compound is the identification and validation of its molecular target(s). Methodologies commonly employed for this purpose, such as proteomics-based target deconvolution, the use of affinity-based probes, and high-throughput screening, have not been publicly reported for 5-bromo-1-(4-fluorophenyl)-1H-indazole.

Proteomics-Based Target Deconvolution

This powerful approach allows for an unbiased identification of a compound's binding partners in a complex biological system. Techniques like affinity purification coupled with mass spectrometry (AP-MS) or thermal shift assays (CETSA) could potentially reveal the cellular targets of this compound. However, no such studies have been published.

Affinity-Based Probes for Target Engagement Studies

The development of chemical probes derived from this compound, incorporating a reporter tag (e.g., a fluorophore or biotin), would be instrumental in visualizing and quantifying its engagement with specific cellular targets. The synthesis and application of such probes have not been described in the available literature.

High-Throughput Screening for Receptor or Enzyme Binding

Large-scale screening campaigns are a cornerstone of modern drug discovery, enabling the rapid assessment of a compound's activity against a wide array of purified receptors and enzymes. Data from such screenings for this compound are not publicly accessible, precluding any discussion of its specific binding profile.

Molecular Mechanism of Action Investigations: Awaiting Data

Understanding how a compound modulates the function of its identified target is fundamental to its development as a therapeutic agent. This involves detailed biochemical and biophysical assays to characterize the nature of the interaction.

Enzyme Inhibition Kinetics and Mechanisms

Should the target of this compound be an enzyme, kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This would involve measuring the enzyme's reaction rates in the presence of varying concentrations of the substrate and the inhibitor. To date, no such kinetic data have been reported.

Receptor Binding Assays and Allosteric Modulation Studies

If this compound interacts with a receptor, radioligand binding assays or surface plasmon resonance (SPR) could be used to determine its binding affinity (Kd) and kinetics. Furthermore, functional assays would be required to ascertain whether it acts as an agonist, antagonist, or allosteric modulator. This information is currently unavailable.

Protein-Ligand Interaction Mapping using Biophysical Techniques (e.g., Isothermal Titration Calorimetry, MicroScale Thermophoresis)

There is no available information from techniques such as Isothermal Titration Calorimetry (ITC) or MicroScale Thermophoresis (MST) that would detail the binding affinity, thermodynamics, and stoichiometry of this compound with specific protein targets. While general principles of these techniques are well-documented, their application to this specific ligand-protein interaction has not been reported.

Cellular Uptake and Intracellular Distribution Mechanisms

Studies on Membrane Permeability and Efflux Pump InteractionsResearch detailing how this compound enters cells, its ability to permeate cellular membranes, and any potential interactions with efflux pumps is not available.

Despite a comprehensive search for scientific literature, there is currently no available research detailing the mechanistic studies of the biological interactions of the specific chemical compound This compound .

Searches for subcellular localization investigations, as well as its effects on apoptosis, necrosis, autophagy, and cell cycle arrest, did not yield any specific studies focused on this particular molecule. The existing body of scientific literature primarily discusses the biological activities of the broader class of indazole derivatives, with some studies focusing on other substituted indazole compounds.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "" with the specific subsections requested, as the primary research required to generate such content does not appear to have been published.

Preclinical Pharmacological and Mechanistic Toxicological Research of 5 Bromo 1 4 Fluorophenyl 1h Indazole

In Vitro Pharmacological Profiling Across Multiple Target Classes

Receptor Agonist/Antagonist Activity in Cell-Based Assays

No publicly available studies were found that investigated the agonist or antagonist activities of 5-bromo-1-(4-fluorophenyl)-1H-indazole at any specific receptors.

Enzyme Inhibition Potency (IC50/Ki) Against Relevant Target Panels

There is no available data detailing the inhibitory effects (IC50 or Ki values) of this compound against any panel of enzymes.

Phenotypic Screening in Disease-Relevant Cell Models

Information from phenotypic screening of this compound in cell models relevant to any disease is not present in the public scientific literature.

In Vitro Cytotoxicity Assessment and Mechanistic Cellular Responses

Viability Assays in Various Cell Lines (e.g., Cancer Cell Lines, Primary Cells)

No data from viability assays, such as MTT or other methods, have been published for this compound in any cancer or primary cell lines.

Investigation of Apoptotic and Necrotic Markers in Cell Systems

There are no available studies that have investigated the effect of this compound on markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis in any cell system.

Oxidative Stress Induction and Mitochondrial Dysfunction in Cell Cultures

No studies detailing the impact of this compound on cellular oxidative stress or mitochondrial function are present in the reviewed literature. Research into whether this compound modulates reactive oxygen species (ROS) production, affects mitochondrial membrane potential, or influences cellular respiration has not been publicly reported.

In Vivo Efficacy Assessment in Preclinical Animal Models

There is no published evidence to support the in vivo efficacy of this compound in any disease-specific animal models. The selection and validation of such models, as well as any proof-of-concept studies to demonstrate therapeutic potential, have not been described.

Selection and Validation of Disease-Specific Animal Models for Research

Information on the development or use of specific animal models to test the efficacy of this compound is not available.

Proof-of-Concept Studies in Relevant Animal Models

No proof-of-concept studies for this compound have been published, leaving its potential therapeutic effects in a living organism unevaluated in the public record.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

The identification and validation of pharmacodynamic biomarkers, which are crucial for assessing the biological activity of a compound in preclinical models, have not been reported for this compound.

Mechanistic Investigation of Off-Target Effects in Preclinical Models

Similarly, the scientific literature lacks any investigation into the off-target effects of this compound.

Exploration of Secondary Pharmacological Activities in Animal Studies

There are no published animal studies exploring any secondary pharmacological activities of this compound.

Organ-Specific Cellular Responses in Preclinical Models

There is currently no published research detailing the organ-specific cellular responses, such as liver and kidney histopathology, following exposure to this compound in preclinical models. Mechanistic toxicology studies, which are crucial for identifying potential target organs and understanding the underlying cellular and molecular mechanisms of toxicity, have not been made public for this compound.

Without such studies, it is not possible to provide information on potential histopathological changes, cellular damage, or the mechanistic pathways that might be involved in any observed toxicity in vital organs like the liver and kidneys.

Development of Experimental Protocols for In Vivo Pharmacological Studies

The absence of this information indicates that the in vivo pharmacology of this compound is yet to be characterized or publicly reported. Therefore, details regarding study design, animal models, and specific endpoints for pharmacological evaluation are not available.

Structure Activity Relationship Sar and Drug Design Principles for 5 Bromo 1 4 Fluorophenyl 1h Indazole Analogs

Systematic Modification of the Indazole Core

The indazole core offers several positions for modification, each influencing the molecule's interaction with biological targets in a unique way.

The nature, size, and position of substituents on the indazole ring are critical determinants of biological potential. researchgate.net SAR studies on various indazole series have demonstrated that substituents at the C4, C5, C6, and C7 positions can significantly modulate activity. For instance, in a series of 1H-indazole derivatives designed as IDO1 inhibitors, it was found that substituent groups at both the 4- and 6-positions played a crucial role in the inhibitory activity. nih.gov

For the 5-bromo-1-(4-fluorophenyl)-1H-indazole scaffold, the bromine at the C5 position is a key feature. In a study of indazole analogs as serotonin (B10506) receptor 2 agonists, the 5-bromo analog was identified as a particularly potent compound. nih.govsemanticscholar.org The position of this halogen is significant; moving it to other positions on the indazole ring would likely alter the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity to target proteins. For example, introduction of a bromine atom at the C4 position of an indazole ring was shown to yield a potent inhibitor of neuronal nitric oxide synthase. austinpublishinggroup.com Similarly, substituents at the C6 and C7 positions have also been shown to be important for various biological activities, including kinase inhibition and anti-HIV activity. austinpublishinggroup.com

Table 1: Effect of Substituent Position on the Indazole Ring on Biological Activity (General Examples)

Position Substituent Biological Target/Activity Effect Reference
C4 -Br, -NO2 Neuronal Nitric Oxide Synthase (nNOS) Potent Inhibition austinpublishinggroup.com
C6 Anilino groups c-Jun N-terminal kinase-3 (JNK3) Inhibition austinpublishinggroup.com
C7 -NO2, -OCH3 Nitric Oxide Synthase (NOS) Inhibition austinpublishinggroup.com

Bioisosterism, the replacement of a functional group with another that has similar physicochemical or biological properties, is a key strategy in drug design to improve potency, selectivity, or metabolic stability. drugdesign.orgipinnovative.com The bromine atom at the C5 position of this compound is a prime candidate for bioisosteric replacement. As a halogen, it primarily contributes to the molecule's lipophilicity and can form halogen bonds with biological targets.

Potential bioisosteres for the bromine atom include other halogens (Cl, I), small alkyl groups (e.g., methyl, ethyl), cyano (-CN), trifluoromethyl (-CF3), and other small, lipophilic groups. researchgate.net The choice of replacement depends on the desired properties. For example, replacing bromine with chlorine would slightly reduce the lipophilicity and size, while iodine would increase them. A trifluoromethyl group would significantly increase lipophilicity and act as a strong hydrogen bond acceptor. A cyano group would introduce a polar element capable of acting as a hydrogen bond acceptor.

In the development of serotonin receptor agonists, a 5-chloro-indazole analog was synthesized and evaluated alongside the 5-bromo analog, demonstrating the viability of halogen swapping. semanticscholar.org The selection of a bioisostere aims to optimize interactions within the target's binding pocket, potentially leading to enhanced affinity or a modified pharmacological profile. drugdesign.org

Table 2: Potential Bioisosteric Replacements for the C5-Bromine Atom

Original Group Bioisosteric Replacement Potential Change in Properties
-Br -Cl Decrease in size and lipophilicity
-Br -I Increase in size, lipophilicity, and polarizability
-Br -CF3 Increase in lipophilicity; strong H-bond acceptor
-Br -CN Increase in polarity; H-bond acceptor

The substituent at the N-1 position of the indazole ring directly influences the orientation of the entire group and can engage in crucial interactions with the target protein. Direct alkylation or arylation of an indazole often leads to a mixture of N-1 and N-2 substituted products. beilstein-journals.org The regioselectivity of this substitution is influenced by both steric and electronic effects of other substituents on the indazole ring. researchgate.net

In the parent compound, the N-1 substituent is a 4-fluorophenyl group. Modifying this group by introducing different aryl or alkyl moieties can drastically alter the compound's activity. For example, replacing the 4-fluorophenyl group with substituted benzyl (B1604629) groups has been shown to be essential for the anti-spermatogenic activity of indazol-3-carboxylic acid derivatives. austinpublishinggroup.com The N-1 substituent occupies a significant vector in space, and its properties—size, aromaticity, and potential for hydrogen bonding—are critical for establishing the correct orientation and binding interactions within the active site of a receptor or enzyme. nih.gov The synthesis of N-1 substituted indazoles can be achieved with high regioselectivity through various synthetic strategies, including those that proceed via an N-1 acylindazole intermediate. nih.gov

Influence of the 4-Fluorophenyl Moiety on Activity

The 4-fluorophenyl group at the N-1 position is a critical pharmacophoric element, influencing the molecule's electronic properties and its interactions with biological targets.

The position of the fluorine atom on the phenyl ring can have a profound impact on biological activity. Moving the fluorine from the para (4) position to the ortho (2) or meta (3) position alters the molecule's dipole moment and the way it presents its electrostatic surface to a binding partner.

In a study on indole-based MAO-B inhibitors, N-1 benzoyl analogs were synthesized with fluorine at the 3-position. nih.gov The resulting compound showed potent and selective inhibition, highlighting that the meta position can be favorable for activity in certain contexts. nih.gov Similarly, for a series of 1,2,4-triazole (B32235) derivatives, a 4-fluorophenyl substituent was a key component of the most active compounds. mdpi.com The optimal positioning of the fluorine atom is target-dependent. It may be involved in a specific hydrogen bond or a favorable electrostatic interaction with the protein, or it may serve to modulate the pKa of the molecule or block a site of metabolism.

Table 3: Hypothetical Activity Changes with Fluorine Positional Isomers

Compound Fluorine Position Expected Impact on Electronics Potential Biological Implication
1-(4-fluorophenyl)-1H-indazole analog para (4) Strong inductive withdrawal (-I), weak resonance donation (+R) Baseline activity
1-(3-fluorophenyl)-1H-indazole analog meta (3) Strong inductive withdrawal (-I), no resonance effect Altered dipole moment, may improve or decrease binding affinity

Replacing the fluorine atom with other electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring is a classic medicinal chemistry strategy to probe electronic and steric requirements for activity. mdpi.com

Electron-Donating Groups (EDGs): Groups like methyl (-CH3), methoxy (B1213986) (-OCH3), or amino (-NH2) increase the electron density of the phenyl ring. The effect of these groups can be unpredictable. otterbein.edu While an EDG like a methyl group enhanced the inhibition of tyramine (B21549) oxidase in one study, a dimethylamino group resulted in a significantly lower yield in a synthetic context, suggesting electronic destabilization. nih.govotterbein.edu

The choice of substituent allows for fine-tuning of the molecule's properties. For instance, in a series of G-protein-coupled receptor 84 (GPR84) antagonists, modifying the aryl substituents was a key part of the SAR investigation to produce analogs with improved properties. nih.gov The systematic replacement of the fluorine with a variety of other groups would be essential to fully map the SAR for the this compound scaffold.

Table 4: Representative Substituents and Their Electronic Effects on the Phenyl Ring

Substituent Type Example Substituent Electronic Effect Potential Impact on Activity
Electron-Withdrawing (EWG) -Cl, -Br Inductive withdrawal (-I), weak resonance donation (+R) May enhance binding through specific interactions or by altering ring electronics
Electron-Withdrawing (EWG) -CN, -NO2 Strong inductive (-I) and resonance (-R) withdrawal Can significantly alter electrostatic potential and may form key H-bonds
Electron-Donating (EDG) -CH3 Weak inductive donation (+I) Can provide favorable van der Waals interactions and slightly increase electron density

Conformational Analysis and Its Correlation with Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the accessible conformations it can adopt. For this compound, a key conformational feature is the rotational freedom around the single bond connecting the indazole nitrogen (N1) and the 4-fluorophenyl ring. This rotation dictates the relative orientation of the two ring systems, which can significantly impact how the molecule fits into the binding pocket of a biological target, such as the active site of a kinase.

The dihedral angle between the plane of the indazole ring and the plane of the 4-fluorophenyl ring is a critical parameter. Computational studies, such as those employing Density Functional Theory (DFT), and experimental methods like X-ray crystallography are instrumental in determining the preferred conformations and the energy barriers to rotation. In many N-arylindazoles, a non-planar (twisted) conformation is energetically favored to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen at position 7 of the indazole ring.

The correlation between a specific conformation and biological activity is often established through structure-activity relationship (SAR) studies and molecular modeling. For instance, if the bioactive conformation requires a specific dihedral angle to optimally engage with amino acid residues in the target's binding site, modifications that favor this conformation are likely to enhance potency. Conversely, bulky substituents that force the molecule into a non-bioactive conformation would be expected to decrease activity.

Table 1: Conformational Features and Potential Biological Implications of this compound
Conformational ParameterDescriptionPredicted Influence on Biological Activity
N1-C1' Dihedral AngleThe angle of rotation between the indazole and 4-fluorophenyl rings.A twisted, non-planar conformation is likely preferred. The specific angle of the bioactive conformation will be target-dependent and crucial for optimal binding.
Rotational Energy BarrierThe energy required to rotate the 4-fluorophenyl ring relative to the indazole core.A relatively low rotational barrier allows the molecule to adapt its conformation to the binding site, which can be advantageous. A very high barrier could lock it in a non-bioactive state.
Influence of 4-Fluoro SubstituentThe fluorine atom can alter the electronic properties of the phenyl ring and participate in specific interactions.May engage in hydrogen bonds with backbone amides or polar side chains in the binding pocket. Can also improve metabolic stability.
Influence of 5-Bromo SubstituentThe bromine atom adds steric bulk and can act as a halogen bond donor.Can occupy a hydrophobic pocket and form halogen bonds with electron-rich atoms (e.g., oxygen), thereby anchoring the ligand in the active site.

Ligand Efficiency and Drug-Likeness Metrics in Lead Optimization

In the process of lead optimization, it is not sufficient for a compound to be merely potent. It must also possess a favorable balance of other properties, collectively known as "drug-likeness," to have a reasonable chance of becoming a successful drug. Ligand efficiency (LE) and other related metrics provide a quantitative way to assess the quality of a compound and guide its optimization.

Drug-Likeness Assessment:

Drug-likeness is often evaluated using empirical rules derived from the analysis of successful oral drugs. The most well-known of these is Lipinski's Rule of Five, with Veber's rules providing additional criteria related to molecular flexibility and polarity. For this compound, the relevant physicochemical properties can be calculated:

Molecular Weight (MW): 291.12 g/mol

logP (octanol-water partition coefficient): An estimated value is typically in the range of 3.5-4.0.

Hydrogen Bond Donors (HBD): 0

Hydrogen Bond Acceptors (HBA): 2 (the two nitrogen atoms of the indazole ring)

Number of Rotatable Bonds (NRB): 1 (the N-C bond between the rings)

Polar Surface Area (PSA): Approximately 28.7 Ų

Based on these calculated properties, this compound generally adheres to the common rules for drug-likeness, making it a promising starting point for a lead optimization campaign.

Ligand Efficiency Metrics:

Ligand efficiency metrics normalize the potency of a compound by its size, providing a measure of how efficiently the atoms in the molecule contribute to binding affinity.

Ligand Efficiency (LE): This metric relates the binding energy of a compound to its number of heavy (non-hydrogen) atoms (HAC). A higher LE value is generally desirable, with a value of 0.3 kcal/mol per heavy atom often considered a good benchmark for lead-like compounds. The formula for LE is:

LE = -ΔG / HAC = (1.37 * pIC50) / HAC

Lipophilic Ligand Efficiency (LLE): This metric assesses the relationship between potency and lipophilicity (logP). It is particularly useful for avoiding the tendency of compounds to become overly lipophilic during optimization, which can lead to issues with solubility, metabolism, and toxicity. An LLE value between 5 and 7 is often targeted. The formula for LLE is:

LLE = pIC50 - logP

To illustrate the application of these metrics, let's assume a hypothetical biological activity for this compound against a protein kinase, with an IC50 of 100 nM (pIC50 = 7.0).

Table 2: Drug-Likeness and Ligand Efficiency Metrics for this compound
MetricValue/StatusImplication for Lead Optimization
Molecular Weight291.12 g/molWell within the desirable range (< 500), allowing for further modifications without becoming too large.
logP (estimated)~3.8Within an acceptable range for cell permeability, but further increases in lipophilicity should be carefully managed.
Lipinski's Rule of FiveCompliant (0 violations)Indicates a good starting point for developing an orally bioavailable drug.
Veber's RulesCompliant (NRB ≤ 10, PSA ≤ 140)Suggests good molecular flexibility and potential for good oral bioavailability.
Ligand Efficiency (LE) (assuming pIC50=7.0)~0.48 kcal/mol per heavy atomA strong LE value, suggesting that the atoms of the core scaffold contribute efficiently to binding.
Lipophilic Ligand Efficiency (LLE) (assuming pIC50=7.0 and logP=3.8)~3.2A moderate LLE. There is room for improvement by increasing potency without a proportional increase in lipophilicity.

Rational Drug Design Strategies Based on Structural Insights and Computational Models

Rational drug design aims to optimize the properties of a lead compound through a deep understanding of its interaction with the biological target. This can be achieved through several complementary strategies, often guided by computational models and structural biology.

Structure-Based Drug Design (SBDD):

If the three-dimensional structure of the target protein (e.g., a kinase) is known, either alone or in complex with a ligand, SBDD can be a powerful approach. Molecular docking simulations can be used to predict the binding mode of this compound in the active site. This can reveal key interactions, such as:

Hinge-binding: The indazole core is a well-known "hinge-binder" in many kinase inhibitors, forming hydrogen bonds with the backbone of the hinge region of the kinase.

Hydrophobic Pockets: The 4-fluorophenyl and 5-bromo-indazole moieties can occupy hydrophobic pockets within the active site.

Gatekeeper Residue: The nature of the "gatekeeper" residue in the kinase active site can influence the optimal size and shape of the N1-substituent.

Based on these insights, modifications can be proposed to improve binding affinity. For example, if a nearby pocket is unfilled, extending a substituent from the indazole or phenyl ring could lead to additional favorable interactions.

Ligand-Based Drug Design (LBDD):

In the absence of a target structure, LBDD methods can be employed. These rely on the knowledge of other molecules that bind to the same target. By comparing the structures and activities of a series of analogs, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore can then be used to design new analogs with improved properties.

Fragment-Based Drug Design (FBDD):

The indazole core itself can be considered a high-quality fragment due to its favorable ligand efficiency. FBDD involves identifying small, low-affinity fragments that bind to the target and then growing or linking them to create more potent leads. In the context of this compound, one could explore replacing the 4-fluorophenyl or the bromo-substituent with other fragments that are known to interact with specific sub-pockets of the target kinase family.

Table 3: Rational Drug Design Strategies for Analogs of this compound
Design StrategyProposed ModificationRationaleDesired Outcome
Structure-Based Drug Design (SBDD)Introduce a small polar group (e.g., -OH, -NH2) on the 4-fluorophenyl ring.To form an additional hydrogen bond with a specific residue in the binding site identified through docking.Increased potency and selectivity.
Ligand-Based Drug Design (LBDD)Replace the 4-fluorophenyl group with other substituted aryl or heteroaryl rings found in known potent inhibitors.To match the pharmacophore of highly active compounds for the same target.Enhanced biological activity.
Fragment-Based Drug Design (FBDD)Replace the bromine at the 5-position with a small, functionalized fragment that can grow into a solvent-exposed region.To improve solubility and pharmacokinetic properties while maintaining or improving potency.Improved drug-like properties.
Property-Based DesignIntroduce a basic amine group via a flexible linker at the 5-position (replacing bromine).To improve aqueous solubility and potentially form a salt bridge with an acidic residue in the target.Better physicochemical properties and increased potency.

Pharmacokinetic and Biopharmaceutical Considerations for 5 Bromo 1 4 Fluorophenyl 1h Indazole in Preclinical Research

In Vitro ADME Profiling

In the early stages of drug discovery, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for predicting its in vivo behavior. While specific experimental data for 5-bromo-1-(4-fluorophenyl)-1H-indazole is not available in publicly accessible literature, this section outlines the standard in vitro assays used to characterize its potential pharmacokinetic profile.

Metabolic Stability in Hepatic Microsomes and Hepatocytes (e.g., intrinsic clearance)

Metabolic stability assays are fundamental for predicting the hepatic clearance of a drug candidate. These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (Clint), a measure of the inherent ability of the liver to metabolize a drug.

The intrinsic clearance is a critical parameter for predicting the in vivo hepatic clearance and the subsequent half-life and oral bioavailability of a compound. Compounds with high intrinsic clearance are often rapidly metabolized, leading to low systemic exposure after oral administration.

A typical study would involve incubating this compound with human, rat, and mouse liver microsomes in the presence of NADPH, a necessary cofactor for many metabolic enzymes. The concentration of the compound would be monitored at various time points using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results would be presented as the in vitro half-life (t1/2) and the intrinsic clearance (Clint).

Table 1: Representative Metabolic Stability Data in Liver Microsomes

SpeciesIn Vitro Half-Life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001), significantly influences its distribution and availability to target tissues and metabolizing enzymes. Only the unbound fraction of a drug is pharmacologically active and available for clearance. High plasma protein binding can limit drug distribution and result in a longer half-life.

The plasma protein binding of this compound would be determined using techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. These methods separate the unbound drug from the protein-bound drug, allowing for the quantification of the unbound fraction (fu). The binding would be assessed in plasma from various species, including humans and those used in preclinical studies, to understand interspecies differences.

Table 2: Representative Plasma Protein Binding Data

SpeciesUnbound Fraction (fu, %)
HumanData not available
RatData not available
MouseData not available

Caco-2 Permeability and Efflux Ratio (for passive and active transport mechanisms)

The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drug candidates. These cells, derived from human colorectal adenocarcinoma, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

The permeability of this compound would be assessed by measuring its transport across the Caco-2 monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is calculated for both directions. A high Papp (A-B) value generally suggests good passive permeability.

The efflux ratio, calculated as the ratio of Papp (B-A) to Papp (A-B), provides an indication of whether the compound is a substrate for efflux transporters such as P-glycoprotein (P-gp). An efflux ratio greater than 2 is often indicative of active efflux, which can limit oral absorption.

Table 3: Representative Caco-2 Permeability Data

ParameterValue
Papp (A-B) (10⁻⁶ cm/s)Data not available
Papp (B-A) (10⁻⁶ cm/s)Data not available
Efflux RatioData not available

Solubility and Dissolution Rate in Preclinical Research Media

Aqueous solubility is a critical determinant of oral absorption. For a drug to be absorbed from the gastrointestinal tract, it must first be in solution. Poor solubility can lead to low and variable oral bioavailability.

The solubility of this compound would be determined in various aqueous media relevant to preclinical research, such as phosphate-buffered saline (PBS) at different pH values and simulated gastric and intestinal fluids. The dissolution rate, which measures how quickly the solid compound dissolves in a given medium, would also be assessed. These parameters are crucial for formulation development and for interpreting in vivo absorption data.

Table 4: Representative Solubility Data

MediumSolubility (µg/mL)
PBS (pH 7.4)Data not available
Simulated Gastric FluidData not available
Simulated Intestinal FluidData not available

In Vivo Pharmacokinetic Profiling in Animal Models

Absorption Characteristics and Oral Bioavailability Determination in Rodents

Following promising in vitro ADME results, in vivo pharmacokinetic studies are conducted in animal models, typically rodents (rats or mice), to understand the compound's behavior in a whole organism. These studies provide essential information on absorption, distribution, metabolism, and excretion in a living system.

To determine the oral bioavailability of this compound, the compound would be administered to rodents via both intravenous (IV) and oral (PO) routes. Blood samples would be collected at various time points after administration, and the concentration of the compound in plasma would be measured using a validated analytical method.

The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters such as the area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2). Oral bioavailability (F%) is then calculated by comparing the AUC after oral administration to the AUC after intravenous administration, corrected for the dose. This value represents the fraction of the orally administered dose that reaches the systemic circulation.

Table 5: Representative Pharmacokinetic Parameters in Rodents

ParameterIntravenous AdministrationOral Administration
Dose (mg/kg)Data not availableData not available
AUC (ng*h/mL)Data not availableData not available
CL (mL/min/kg)Data not availableNot applicable
Vd (L/kg)Data not availableNot applicable
t1/2 (h)Data not availableData not available
Oral Bioavailability (F%)Not applicableData not available

Distribution Studies: Tissue Distribution and Blood-Brain Barrier Penetration in Animal Models

No specific studies detailing the tissue distribution or the blood-brain barrier (BBB) penetration capabilities of this compound in preclinical animal models were identified. Understanding how a compound distributes throughout the body and whether it can enter the central nervous system is a critical component of its preclinical evaluation, but this information does not appear to be published for this specific molecule.

Metabolism Studies: Identification and Structural Elucidation of Metabolites in Preclinical Samples

While metabolic pathways have been investigated for other synthetic cannabinoids with a 5-bromo-indazole core, these compounds possess different substituents at the 1-position (e.g., pentyl or butyl chains) and often have complex carboxamide side chains at the 3-position. diva-portal.orgdiva-portal.org These differences would fundamentally alter the metabolic fate of the molecule compared to one with a 4-fluorophenyl group. Research on the specific metabolites of this compound in preclinical samples, such as those from human hepatocytes or liver microsomes, is not available in the reviewed literature.

Excretion Pathways in Animal Models (e.g., Biliary, Renal Clearance)

Information regarding the primary routes of elimination for this compound from the body in animal models is not publicly documented. Studies that would quantify the extent of renal (urinary) versus biliary (fecal) clearance have not been published for this compound.

Drug-Drug Interaction Potential (Preclinical)

The potential for this compound to interact with other therapeutic agents is a key consideration, but specific data are absent.

In Vitro Cytochrome P450 Enzyme Inhibition and Induction Studies

No data were found from in vitro studies assessing the inhibitory or inductive effects of this compound on major cytochrome P450 (CYP) enzymes, such as CYP3A4, CYP2D6, or others. nih.govbiomolther.org This information is crucial for predicting potential drug-drug interactions.

Drug Transporter Interactions (e.g., P-glycoprotein, OATP)

Similarly, there is no available research on whether this compound is a substrate or inhibitor of key drug transporters like P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs). nih.gov Such interactions can significantly impact a compound's absorption, distribution, and excretion.

Preclinical Bioavailability Enhancement Strategies for Research Efficacy

Without foundational data on the compound's intrinsic bioavailability and the factors limiting it (e.g., poor solubility, extensive first-pass metabolism), a discussion of specific enhancement strategies would be purely speculative. No published studies were identified that explore formulation or chemical modification strategies to improve the bioavailability of this compound for research purposes.

Analytical Methodologies for 5 Bromo 1 4 Fluorophenyl 1h Indazole in Biological Matrices

Development of High-Sensitivity Quantification Methods

The development of high-sensitivity quantification methods is predicated on the physicochemical properties of 5-bromo-1-(4-fluorophenyl)-1H-indazole. As a halogenated heterocyclic compound, it is well-suited for analysis by mass spectrometry due to its specific mass and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Plasma, Tissue, and Cell Lysate Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices, offering high selectivity and sensitivity. A reversed-phase LC-MS/MS method would be the primary choice for the analysis of this compound.

A typical LC-MS/MS system would be comprised of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system connected to a triple quadrupole mass spectrometer. The chromatographic separation would likely be achieved on a C18 stationary phase, which is effective for retaining and separating moderately non-polar compounds. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) would be employed to ensure sharp peak shapes and efficient separation from endogenous matrix components.

The mass spectrometer would be operated in positive electrospray ionization (ESI) mode, as the indazole core is amenable to protonation. The detection would be performed using multiple reaction monitoring (MRM) for optimal selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition. For this compound, the precursor ion would be its protonated molecule [M+H]⁺. The fragmentation of this precursor ion would yield characteristic product ions, and the most intense and stable transition would be selected for quantification, with a secondary transition for confirmation.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

Parameter Suggested Condition
LC System UHPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole
Ionization Mode Positive Electrospray (ESI+)
MRM Transition (Quantifier) To be determined experimentally
MRM Transition (Qualifier) To be determined experimentally
Dwell Time 100 ms

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

While LC-MS/MS is the preferred method for the parent compound, Gas Chromatography-Mass Spectrometry (GC-MS) could be applicable for the analysis of potential volatile metabolites of this compound. Given its structure, it is unlikely that the parent compound itself is sufficiently volatile for GC-MS analysis without derivatization. However, if metabolic pathways lead to the formation of smaller, more volatile fragments, GC-MS could be employed.

For such an analysis, a non-polar or mid-polar capillary column would be used for separation. The mass spectrometer would be operated in electron ionization (EI) mode, which would provide reproducible fragmentation patterns for library matching and structural elucidation of unknown metabolites. Sample preparation would likely involve derivatization to increase the volatility and thermal stability of the metabolites.

Sample Preparation Techniques for Complex Biological Matrices

The removal of interferences from complex biological matrices is a critical step to ensure the accuracy and robustness of the analytical method. The choice of sample preparation technique depends on the nature of the matrix and the analyte.

Protein Precipitation and Liquid-Liquid Extraction

Protein precipitation is a straightforward and widely used technique for the initial clean-up of plasma and serum samples. chromatographyonline.com It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. scripps.edu After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed. While simple, this method may not remove all matrix interferences, potentially leading to ion suppression in the mass spectrometer. chromatographyonline.com

Liquid-liquid extraction (LLE) offers a higher degree of sample clean-up. This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the sample) and an organic phase. For a moderately non-polar compound like this compound, an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether would be suitable for extraction from an aqueous biological matrix. The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form to maximize its partitioning into the organic solvent.

Solid-Phase Extraction and Microextraction Techniques

Solid-phase extraction (SPE) is a highly effective and versatile sample preparation technique that can provide excellent sample clean-up and analyte enrichment. wikipedia.orgaffinisep.com The principle of SPE is similar to liquid chromatography, involving the partitioning of the analyte between a solid stationary phase and a liquid mobile phase. wikipedia.orgaffinisep.com For this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would be appropriate. The general steps of an SPE procedure include conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with an organic solvent. affinisep.com

Solid-phase microextraction (SPME) is a miniaturized version of SPE that uses a coated fiber to extract analytes from a sample. encyclopedia.pub It is a solvent-free technique that can be coupled directly with GC-MS or LC-MS.

Method Validation for Research Applications

For research applications, a bioanalytical method must be validated to ensure its reliability. The validation is typically performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). japsonline.comajpsonline.comnih.govut.eeeuropa.euyoutube.comut.eeijprajournal.comnih.gov The key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. austinpublishinggroup.com

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing standards at several concentration levels.

Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing quality control (QC) samples at different concentrations. ajpsonline.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ajpsonline.com

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage stability). austinpublishinggroup.com

Table 2: Illustrative Method Validation Acceptance Criteria and Results

Validation Parameter Acceptance Criteria Illustrative Result
Linearity (r²) ≥ 0.99 0.998
Accuracy Within ±15% of nominal value (±20% at LLOQ) 95.2% - 104.5%
Precision (RSD) ≤ 15% (≤ 20% at LLOQ) ≤ 8.7%
Recovery Consistent and reproducible 85% ± 5%
Freeze-Thaw Stability Within ±15% of initial concentration 98.6%
Short-Term Stability (24h, RT) Within ±15% of initial concentration 102.1%
Long-Term Stability (-80°C, 30 days) Within ±15% of initial concentration 97.3%

Table 3: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Ethyl acetate
Formic acid
Methanol

Drug Discovery and Development Perspectives for 5 Bromo 1 4 Fluorophenyl 1h Indazole

Hit-to-Lead Optimization Strategies

The process of converting a "hit"—a compound showing desired activity in an initial screen—into a "lead" compound with a more drug-like profile is a critical phase in early drug discovery known as hit-to-lead (H2L) optimization. wikipedia.org This stage involves limited, focused chemical modifications to improve key properties such as potency, selectivity, and metabolic stability. wikipedia.orgupmbiomedicals.com For a compound like 5-bromo-1-(4-fluorophenyl)-1H-indazole, the H2L process would involve synthesizing analogues to build an initial understanding of its structure-activity relationship (SAR). The primary objective is to identify a lead compound with improved characteristics that warrant the more extensive resource commitment of the lead optimization phase. wikipedia.org

Lead Compound Prioritization Based on Preclinical Data

Following the initial hit expansion, lead compounds are prioritized based on a comprehensive evaluation of preclinical data. This decision-making process relies on a balance of multiple parameters to select candidates with the highest probability of downstream success. For an indazole derivative, key data points for prioritization would include:

Potency: The concentration of the compound required to produce a specific biological effect, often measured as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. Initial hits typically have potencies in the micromolar (10⁻⁶ M) range, which is optimized during the H2L phase to the nanomolar (10⁻⁹ M) range. wikipedia.org

Target Selectivity: The compound's activity against the intended biological target versus other related and unrelated targets. High selectivity is crucial to minimize the risk of off-target side effects. For indazole-based kinase inhibitors, this would involve screening against a panel of other kinases.

Physicochemical Properties: Characteristics such as solubility, lipophilicity (logP), and molecular weight, which influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

In Vitro ADME Data: Preliminary data on metabolic stability (e.g., using liver microsomes), plasma protein binding, and cell permeability (e.g., using Caco-2 assays) help to predict the compound's behavior in a biological system.

Cellular Activity: Confirmation that the compound is active in a cellular context, not just against an isolated protein target. This demonstrates the ability of the compound to cross cell membranes and engage its target within a more complex biological environment.

An illustrative data table for prioritizing hypothetical indazole analogues is shown below.

Compound IDTarget IC50 (nM)Selectivity (vs. Off-Target X)Microsomal Stability (% remaining)Aqueous Solubility (µg/mL)
BF-IND-01 25010-fold15%5
BF-IND-02 5050-fold45%20
BF-IND-03 15020-fold70%12
BF-IND-04 65100-fold60%35

In this hypothetical example, BF-IND-04 would be prioritized due to its favorable balance of high potency, excellent selectivity, and good metabolic stability and solubility.

Multi-Parameter Optimization Approaches

Achieving a successful drug requires balancing multiple, often conflicting, properties. international-pharma.com For instance, chemical modifications that increase potency might negatively impact solubility or increase toxicity. Multi-parameter optimization (MPO) is a strategy that uses computational tools and scoring functions to guide the simultaneous optimization of these varied parameters. optibrium.comnih.gov

Challenges and Opportunities in Lead Optimization of Indazole Derivatives

Lead optimization (LO) is a more intensive process than H2L, involving extensive chemical synthesis and biological testing to produce a preclinical development candidate. wikipedia.org The indazole scaffold, while versatile, presents specific challenges and opportunities during this phase.

Improving Target Selectivity and Potency

A primary goal of lead optimization is to maximize a compound's potency against its intended target while ensuring high selectivity. For indazole derivatives, which are often developed as kinase inhibitors, achieving selectivity can be challenging due to the conserved nature of the ATP-binding site across the human kinome. nih.gov

Structure-based drug design is a key opportunity for improving these parameters. By obtaining the crystal structure of a lead compound bound to its target protein, researchers can visualize the key binding interactions. This allows for the rational design of modifications to enhance these interactions or to exploit unique features of the target's binding pocket that are not present in other proteins. For example, structure-activity relationship (SAR) studies on various indazole series have shown that substitutions at different positions on the indazole ring or its appended phenyl rings can dramatically influence potency and selectivity. nih.govnih.gov

The table below illustrates a hypothetical SAR for improving the potency of an indazole scaffold.

Compound IDModification at Position 5Modification at Phenyl RingTarget IC50 (nM)
LEAD-01 Bromo4-Fluoro50
LEAD-01a Chloro4-Fluoro120
LEAD-01b Bromo3-Fluoro75
LEAD-01c Bromo4-Chloro45
LEAD-01d Bromo4-Trifluoromethyl15

This illustrative data suggests that while changes at position 5 are detrimental, modifying the substituent on the phenyl ring can significantly enhance potency.

Mitigating Off-Target Interactions through Rational Design

Off-target interactions are a major cause of drug attrition due to unforeseen toxicity. Rational design plays a crucial role in minimizing these undesirable effects. For indazole derivatives, a common off-target concern is inhibition of the hERG potassium channel, which can lead to cardiac toxicity. Another is broad activity against other kinases, which can cause a range of side effects.

Computational modeling and structure-based design can be used to proactively address these issues. By comparing the structure of the intended target with the structures of known off-targets, chemists can design modifications that decrease binding to the off-target while maintaining or improving affinity for the desired target. For example, introducing bulky groups that cause a steric clash in the binding site of an off-target, or altering the electronics of the molecule to disfavor interaction with key residues in an off-target, are common strategies. Reducing the lipophilicity of a compound is another established method for mitigating non-specific binding and improving selectivity. nih.gov

Translational Research Considerations (from Preclinical to Potential Clinical Hypothesis Generation)

Translational research bridges the gap between preclinical findings and clinical application. For a compound like this compound, this involves using the preclinical data package to generate a clear and testable clinical hypothesis.

The journey begins with robust preclinical validation. After demonstrating efficacy in cell-based models, the compound's activity must be confirmed in relevant in vivo animal models of the target disease. nih.gov These studies are critical for understanding the compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body), and for establishing a potential therapeutic window.

Based on these comprehensive preclinical results, a clinical hypothesis can be formulated. This hypothesis would specify:

The Target Patient Population: Identifying which patients are most likely to respond, potentially through the use of biomarkers related to the drug's target. For a kinase inhibitor, this might be patients whose tumors have a specific genetic mutation. nih.gov

The Therapeutic Rationale: A clear explanation of why inhibiting the target with this specific drug is expected to produce a clinical benefit in the chosen population.

The Clinical Endpoints: What will be measured in the clinical trial to determine if the drug is working (e.g., tumor shrinkage, improvement in symptoms, or changes in a specific biomarker).

For an indazole-based kinase inhibitor, preclinical studies showing tumor regression in xenograft models would support a clinical hypothesis that the drug will be effective in cancer patients with tumors harboring an activated form of that kinase. The preclinical data would inform the starting dose for Phase I clinical trials and help identify biomarkers to monitor the drug's activity in patients.

Identification of Preclinical Biomarkers for Human Studies

Biomarkers are essential tools in drug development, providing measurable indicators of biological processes, pathogenic processes, or responses to a therapeutic intervention. crownbio.com For a novel compound such as this compound, identifying relevant preclinical biomarkers is a critical step to bridge the gap between animal studies and human clinical trials. crownbio.com Given that many indazole derivatives function as kinase inhibitors, the biomarker strategy would likely focus on this mechanism. nih.govnih.gov

Target Engagement Biomarkers: These biomarkers confirm that the drug is interacting with its intended molecular target. If this compound is designed as a kinase inhibitor, a key biomarker would be the phosphorylation status of the target kinase or its direct downstream substrates. researchgate.net For example, with LRRK2 kinase inhibitors, a reduction in phosphorylated LRRK2 or its substrate, Rab proteins, in tissues or biofluids serves as a strong indicator of target engagement. researchgate.netfrontiersin.org

Pharmacodynamic (PD) Biomarkers: PD biomarkers demonstrate that the drug is having the desired biological effect. These are often linked to the disease pathway being targeted. For an anticancer agent, PD biomarkers could include markers of apoptosis (e.g., cleaved caspase-3) or inhibition of cell proliferation (e.g., Ki-67). rsc.org If the compound targets angiogenesis, levels of markers like VEGF could be monitored. nih.gov

Translational Biomarkers: A crucial aspect is the translatability of these biomarkers from animal models to humans. The selected biomarkers should be measurable in accessible human samples, such as blood, urine, or tumor tissue, to monitor treatment response and guide development in clinical phases. frontiersin.org

The following table outlines potential biomarker categories for a hypothetical kinase-inhibiting indazole derivative.

Biomarker CategoryPotential Biomarker ExampleRationale for SelectionSample Matrix
Target Engagement Phosphorylation level of the target kinase (e.g., p-FGFR, p-DDR2)Directly measures the inhibitory effect of the compound on its intended molecular target. nih.govresearchgate.netTumor tissue, Peripheral Blood Mononuclear Cells (PBMCs)
Pharmacodynamic Proliferation Marker (e.g., Ki-67 staining)Assesses the downstream biological effect of target inhibition on tumor cell growth.Tumor Tissue Biopsy
Pharmacodynamic Apoptosis Marker (e.g., Cleaved Caspase-3)Indicates induction of programmed cell death in cancer cells, a desired outcome for many oncology drugs. rsc.orgTumor Tissue Biopsy
Pathway Engagement Downstream signaling proteins (e.g., p-ERK)Confirms that inhibition of the primary target leads to the desired suppression of the broader signaling pathway. nih.govTumor tissue, PBMCs

In Vitro-In Vivo Correlation (IVIVC) Models for Research Planning

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form, usually dissolution rate, to an in vivo response, such as plasma drug concentration. numberanalytics.comnih.gov Establishing an IVIVC is particularly valuable for compounds like this compound, which, based on its structure, is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). mdji.org For BCS Class II drugs, the dissolution rate is often the rate-limiting step for absorption, making an IVIVC a powerful tool. nih.govdissolutiontech.com

The development of a Level A IVIVC, the most rigorous type, involves establishing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. dissolutiontech.com This process is critical for:

Formulation Optimization: It allows for the screening of various formulation strategies in vitro to predict which will perform best in vivo, saving time and resources. dissolutiontech.com

Setting Specifications: IVIVC helps establish clinically relevant dissolution specifications for quality control. pqri.org

Regulatory Flexibility: A validated IVIVC can support biowaivers for certain post-approval changes, reducing the need for additional human bioequivalence studies. numberanalytics.comnih.gov

Developing an IVIVC model requires data from multiple formulations with different release rates (e.g., fast, medium, slow). The in vitro dissolution is measured over time, and the in vivo fraction absorbed is calculated from plasma concentration data using deconvolution methods.

The table below illustrates the type of data required to build an IVIVC model, showing a hypothetical correlation between the fraction of drug dissolved in vitro and the fraction absorbed in vivo over time for three different formulations.

Time (hours)Formulation A (Fast) % DissolvedFormulation A (Fast) % AbsorbedFormulation B (Medium) % DissolvedFormulation B (Medium) % AbsorbedFormulation C (Slow) % DissolvedFormulation C (Slow) % Absorbed
0.5 45422523109
1 757248462220
2 929070684038
4 989788866563
8 10010096958583
12 1001001001009594

Formulation Strategies for Preclinical In Vivo Studies

A significant hurdle in the preclinical development of many new chemical entities, including indazole derivatives, is poor aqueous solubility. researchgate.netbohrium.com This can lead to low and variable oral bioavailability, complicating the interpretation of toxicology and efficacy studies. nih.gov

For a poorly soluble compound like this compound, several formulation strategies can be employed to enhance its solubility and ensure consistent exposure in preclinical models. bohrium.com These enabling technologies are designed to overcome the dissolution rate-limiting barrier to absorption. researchgate.net

Common approaches include:

Co-solvent Systems: Utilizing a mixture of water-miscible organic solvents (e.g., PEG 400, propylene (B89431) glycol, DMSO) to increase the drug's solubility in the dosing vehicle. researchgate.net

Surfactant-based Formulations: Employing surfactants (e.g., Tween 80, Labrasol) to form micelles that can encapsulate the drug molecules, thereby increasing their solubility in aqueous environments. wuxiapptec.compharmtech.com

Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve solubility and take advantage of lipid absorption pathways in the gut. nih.gov

Particle Size Reduction: Techniques like micronization or nanocrystal formation increase the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation. nih.gov

Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.

The following table compares various solubility enhancement strategies.

StrategyPrincipleAdvantages
Co-solvents Increases drug solubility by reducing the polarity of the aqueous vehicle. wuxiapptec.comSimple to prepare; suitable for early screening.
Surfactants Forms micelles to encapsulate hydrophobic drug molecules. pharmtech.comCan significantly increase solubility and prevent precipitation upon dilution.
Particle Size Reduction (Nanosuspension) Increases surface area-to-volume ratio, enhancing dissolution rate. nih.govCan be used for oral, IV, and SC routes; improves dose proportionality.
Solid Dispersions Maintains the drug in a high-energy amorphous state.Can lead to substantial increases in both dissolution rate and extent.

The choice of vehicle for preclinical animal studies is critical and depends on the route of administration, the required dose, and the physicochemical properties of the drug. bohrium.com The goal is to deliver the drug in a manner that allows for maximal and reproducible absorption without causing toxicity from the excipients themselves. researchgate.net

For oral gavage in rodent studies, simple aqueous suspensions are often preferred for their simplicity and relevance to solid oral dosage forms. These typically contain a suspending agent and a wetting agent.

Suspending agents (e.g., methylcellulose, carboxymethylcellulose) increase the viscosity of the vehicle to prevent the drug particles from settling.

Wetting agents (e.g., Tween 80, sodium lauryl sulfate) are surfactants used at low concentrations to ensure the hydrophobic drug particles are uniformly dispersed in the aqueous medium.

For intravenous (IV) administration, the compound must be fully solubilized, often requiring co-solvent and surfactant systems. The tolerability of these formulations is a key consideration, as high concentrations of organic solvents or surfactants can cause hemolysis or irritation.

The table below presents example vehicle compositions for different administration routes for a poorly soluble compound.

Route of AdministrationVehicle CompositionPurpose of Excipients
Oral Gavage (Suspension) 0.5% Methylcellulose, 0.1% Tween 80 in waterMethylcellulose acts as a suspending agent; Tween 80 acts as a wetting agent.
Oral Gavage (Solution) 20% PEG 400, 10% Solutol HS 15 in waterPEG 400 is a co-solvent; Solutol HS 15 is a solubilizing surfactant.
Intravenous (IV) 10% DMSO, 40% PEG 400, 50% SalineDMSO and PEG 400 are co-solvents used to achieve complete solubilization.
Subcutaneous (SC) Nanosuspension in saline with stabilizerEnables sustained release from the injection site and avoids irritant solvents.

Repurposing Potential of this compound for Other Therapeutic Areas

Drug repurposing, or finding new therapeutic uses for existing compounds, is an efficient strategy in drug development. The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. nih.gov This versatility suggests that this compound, even if initially developed for one indication, could have potential in others. nih.gov

Many indazole derivatives have been investigated for a wide range of biological activities, primarily due to their ability to act as bioisosteres of purines and interact with ATP-binding sites in enzymes. nih.govresearchgate.net

Oncology: The most prominent therapeutic area for indazole derivatives is oncology. Several approved drugs, such as Axitinib and Niraparib, are based on this scaffold. nih.gov They often function as inhibitors of various protein kinases that are crucial for tumor growth, angiogenesis, and metastasis, such as VEGFR, FGFR, and PARP. nih.govnih.gov Given this precedent, this compound could be screened against a panel of cancer-relevant kinases to identify potential new anticancer applications.

Neurodegenerative Diseases: There is emerging interest in the role of certain kinases, such as LRRK2, in neurodegenerative disorders like Parkinson's disease. frontiersin.orgnih.gov Kinase inhibitors with central nervous system (CNS) penetration could be repurposed for these conditions. Preclinical studies have explored kinase inhibitors for potential benefits in Alzheimer's disease and other neurodegenerative conditions. nih.gov

Inflammatory Diseases: The indazole nucleus is also present in anti-inflammatory agents. nih.govjocpr.com By targeting kinases involved in inflammatory signaling pathways (e.g., JAKs, SYK), a compound like this compound could potentially be repurposed for autoimmune or inflammatory disorders.

The potential for repurposing would be explored through broad biological screening, including phenotypic screens and target-based assays against panels of kinases and other enzymes.

Intellectual Property Landscape and Patent Analysis for 5 Bromo 1 4 Fluorophenyl 1h Indazole

Overview of Patent Filings Related to Indazole Derivatives

The indazole scaffold is a cornerstone in the development of new therapeutic agents, leading to a vast and complex patent landscape. A review of patent filings reveals a strong and sustained interest from pharmaceutical companies and academic institutions in protecting novel indazole derivatives for a wide array of medical applications.

These bicyclic heterocyclic compounds have been the subject of numerous patents due to their ability to modulate various biological targets. A significant portion of the patent literature focuses on their use as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. caldwelllaw.com Protein kinases are a large family of enzymes that play a key role in cell signaling, and their dysregulation is implicated in many diseases. Consequently, the development of small molecule inhibitors, such as those based on the indazole core, is a highly competitive area of research and patenting.

Beyond oncology, patent applications for indazole derivatives describe their potential use in treating a range of conditions, including neurodegenerative disorders, viral infections, and as agonists or antagonists for various G-protein coupled receptors. google.com For instance, certain indazole derivatives have been investigated as cannabinoid (CB1) receptor agonists and 5-HT1F agonists for the treatment of pain and migraine, respectively.

The patent claims for these derivatives are typically broad, often employing Markush structures that encompass a multitude of possible substitutions on the indazole ring system. This strategy allows inventors to protect a wide range of related compounds, thereby creating a dense and challenging patent thicket for newcomers in the field. The consistent filing of patents related to new synthetic methodologies, novel crystalline forms (polymorphs), and specific formulations further underscores the commercial importance of this chemical class.

Specific Patents and Patent Applications Involving 5-bromo-1-(4-fluorophenyl)-1H-indazole

A detailed search of patent databases for the specific compound this compound does not reveal any patents or patent applications that explicitly claim this exact molecule as a standalone invention. However, this does not necessarily mean the compound is free from patent coverage. It is highly probable that this compound could fall within the scope of broader Markush claims in existing patents for indazole derivatives.

Many patents in the field of kinase inhibitors, for example, claim a generic indazole core with a wide range of possible substituents at various positions. A typical Markush claim might define a genus of compounds with:

A halogen (such as bromo) at the 5-position of the indazole ring.

A substituted or unsubstituted aryl group (which would include a 4-fluorophenyl group) at the 1-position.

Various other functional groups at other positions to modulate activity and pharmacokinetic properties.

For example, patents for inhibitors of Janus kinases (JAKs) or other tyrosine kinases often feature substituted indazoles. google.com Similarly, patents related to synthetic cannabinoid receptor agonists have also explored indazole-3-carboxamides with diverse substituents, where the core indazole structure might be functionalized with halogens and phenyl groups. researchgate.net

The absence of a specific patent for this compound could indicate several possibilities:

The compound may have been synthesized but did not show sufficient activity or desirable properties to warrant a specific patent application.

It may be encompassed within a broad patent claim that has not yet been publicly disclosed or is difficult to identify without specialized search tools.

The compound may indeed be a novel entity that has not yet been patented.

Therefore, a thorough freedom-to-operate analysis would be required to assess whether the synthesis, use, or sale of this specific compound would infringe on any existing patents. This would involve a careful examination of the Markush claims of relevant patents in the indazole field.

Freedom-to-Operate Considerations for Academic Research and Future Development

Freedom-to-operate (FTO) is the ability to develop, manufacture, and market a product without infringing on the valid intellectual property rights of others. rsc.org For academic researchers and entities looking to commercialize this compound, a comprehensive FTO analysis is a critical step to mitigate legal risks.

It is a common misconception that academic research is entirely exempt from patent infringement. While the use of patented inventions for purely philosophical inquiry may not be considered infringement in some jurisdictions, any research with a potential commercial application could be at risk. aaup.orgigert.org Therefore, even early-stage academic research on a compound like this compound should be preceded by an FTO assessment.

The process of conducting an FTO analysis for a chemical compound involves several key steps:

Patent Searching: This goes beyond simple keyword searches and should include chemical structure and substructure searches in specialized patent databases. The goal is to identify any patents with claims that could potentially cover the compound of interest, its synthesis, or its use. scienceopen.com

Claim Analysis: Once potentially relevant patents are identified, their claims must be carefully analyzed to determine their scope. This is often a complex legal and technical exercise, as the language of patent claims can be broad and intricate. rsc.org

Validity Assessment: An FTO analysis may also involve an assessment of the validity of potentially blocking patents. A patent can be challenged and potentially invalidated if it is found to not meet the legal requirements for patentability (e.g., novelty, non-obviousness).

Risk Mitigation: If a blocking patent is identified, several strategies can be employed. These include licensing the technology from the patent holder, designing around the patent by modifying the compound or its use, or, in some cases, challenging the validity of the patent.

For academic institutions, having a clear FTO position is crucial before investing significant resources into the research and development of a new compound and before seeking commercial partnerships.

Strategies for Protecting Novel Indazole Scaffolds and Their Therapeutic Applications

For researchers who have developed novel indazole scaffolds, such as derivatives of this compound, a robust patent strategy is essential to protect their intellectual property and attract investment for further development. A multi-layered approach to patenting can provide comprehensive protection.

Composition of Matter Patents: The strongest form of protection is a "composition of matter" patent, which claims the novel chemical compound itself. This type of patent provides the broadest protection, as it covers the compound regardless of how it is made or used. To be patentable, the compound must be novel, useful, and non-obvious over the prior art.

Method of Use Patents: If a new therapeutic use for a known indazole derivative is discovered, a "method of use" patent can be obtained. This type of patent claims the use of the compound to treat a specific disease or condition. For example, discovering that a known indazole compound is an effective inhibitor of a particular kinase in a specific cancer could be a patentable invention. caldwelllaw.com

Formulation and Delivery Patents: Novel formulations of an indazole compound that provide improved properties, such as enhanced solubility, stability, or bioavailability, can also be patented. Similarly, new methods of delivering the drug, such as a specific oral formulation or a targeted delivery system, can be protected. researchgate.net

Process Patents: A new and inventive method of synthesizing an indazole compound can be protected with a "process patent." This can be particularly valuable if the new process is more efficient, cost-effective, or produces a purer product than existing methods.

By strategically filing for these different types of patents, inventors can create a comprehensive patent portfolio around a novel indazole scaffold. This "patent thicket" can provide a significant competitive advantage and is crucial for the successful commercialization of new therapeutic agents. drugpatentwatch.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。